molecular formula C20H21N3O4 B2723123 N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-08-7

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2723123
CAS No.: 899951-08-7
M. Wt: 367.405
InChI Key: MNTBMKKMQXSHAR-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a benzoyl group substituted with a methyl and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzoyl chloride group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 4-methyl-3-aminobenzoyl-N-phenylpiperidine-1-carboxamide.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and N-phenylpiperidine-1-carboxamide.

Scientific Research Applications

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of the compound.

    N-phenylpiperidine-1-carboxamide: A related amide compound with similar structural features.

Uniqueness

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the combination of a piperidine ring with a nitro-substituted benzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-10-11-16(14-18(15)23(26)27)19(24)22(17-8-4-2-5-9-17)20(25)21-12-6-3-7-13-21/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTBMKKMQXSHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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